Cas no 100501-57-3 (tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate)
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid, 2,4,6,7-tetrahydro-2-methyl-, 1,1-dimethylethyl e...
- 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid, 2,4,6,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester
- tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
- tert-butyl 6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- 5-Boc-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine
- ACMC-20m3jw
- AG-D-05767
- AK-28066
- CTK3J9018
- FT-0645691
- I14-33940
- 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid,2,4,6,7-tetrahydro-2-methyl-,1,1-dimethylethyl ester
- SCHEMBL16217165
- CS-0135279
- AKOS015909199
- DTXSID70672011
- tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- 100501-57-3
- 2-METHYL-2,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLIC ACID, TERT-BUTYL ESTER
- tert-Butyl2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- DA-48427
-
- MDL: MFCD11044746
- Inchi: 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-14(4)13-10/h7H,5-6,8H2,1-4H3
- InChI Key: SNYMVWVCTSCTLP-UHFFFAOYSA-N
- SMILES: O(C(N1CC2=CN(C)N=C2CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 237.14800
- Monoisotopic Mass: 237.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 47.4A^2
Experimental Properties
- Density: 1.18
- Boiling Point: 360.1 °C at 760 mmHg
- Flash Point: 171.6 °C
- Refractive Index: 1.568
- PSA: 47.36000
- LogP: 1.65120
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222550-500mg |
tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, 95% min |
100501-57-3 | 95% | 500mg |
$966.00 | 2023-09-06 | |
| Matrix Scientific | 222550-1g |
tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, 95% min |
100501-57-3 | 95% | 1g |
$1739.00 | 2023-09-06 | |
| Alichem | A029187535-5g |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
100501-57-3 | 95% | 5g |
$1290.42 | 2023-09-04 | |
| Alichem | A029187535-10g |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
100501-57-3 | 95% | 10g |
$1672.32 | 2023-09-04 | |
| Alichem | A029187535-25g |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
100501-57-3 | 95% | 25g |
$2706.80 | 2023-09-04 | |
| Chemenu | CM152012-1g |
tert-butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate |
100501-57-3 | 95%+ | 1g |
$380 | 2023-02-19 |
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Introduction to Tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 100501-57-3)
Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, identified by its Chemical Abstracts Service (CAS) number 100501-57-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a tert-butyl group and a carboxylate moiety in its molecular structure contributes to its unique physicochemical properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate consists of a fused ring system comprising a pyrazole ring and a pyridine ring, which are connected at the 4 and 3 positions, respectively. The 2-methyl substituent at the 2-position of the pyrazole ring further enhances its structural complexity and potential for functionalization. The carboxylate group at the 5-position provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
This compound has been extensively studied in recent years due to its promising pharmacological properties. Research has demonstrated that derivatives of pyrazolopyridine exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The tert-butyl group in the molecule not only enhances lipophilicity but also stabilizes the compound against metabolic degradation, making it an attractive candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel analogs of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate with enhanced binding affinity and selectivity. These studies have highlighted the importance of rational drug design in optimizing lead compounds for therapeutic applications. The carboxylate functionality has been particularly exploited for covalent bond formation with biological targets, leading to the development of highly potent and selective inhibitors.
In the realm of medicinal chemistry, the synthesis of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has been optimized using multi-step organic reactions that incorporate key functional groups such as alcohols, amines, and carboxylic acids. The use of palladium-catalyzed cross-coupling reactions has enabled efficient construction of the fused heterocyclic core, while protecting group strategies have been employed to ensure regioselective functionalization.
The pharmacokinetic properties of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have been thoroughly evaluated in preclinical studies. These investigations have revealed that the compound exhibits good oral bioavailability and moderate metabolic stability. The tert-butyl group contributes to its solubility profile in both aqueous and organic solvents, facilitating formulation development for various delivery systems.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in cancer progression and inflammation. For instance, derivatives of this compound have shown inhibitory activity against kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various diseases.
The role of Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate in drug discovery has been further underscored by its incorporation into several clinical trials investigating novel therapeutic strategies. These trials aim to evaluate its efficacy and safety profile in treating conditions such as chronic inflammation and neurodegenerative disorders. Preliminary results have shown encouraging signs of activity, paving the way for further clinical development.
The synthetic methodologies developed for Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have also inspired new approaches in medicinal chemistry. The ability to modify key functional groups while maintaining structural integrity has opened up avenues for generating libraries of compounds with diverse biological activities. High-throughput screening techniques have been employed to identify promising candidates from these libraries for further optimization.
In conclusion,Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 100501-57-3) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and promising biological activities. Its synthesis has been refined through innovative chemical methodologies,and its pharmacological properties continue to be explored in both preclinical and clinical settings. As research progresses,this compound is expected to contribute significantly to the development of novel therapeutics targeting a wide range of diseases.
100501-57-3 (tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)